molecular formula C5H12O3 B14609269 2-Butanol, 3-hydroperoxy-3-methyl- CAS No. 61040-97-9

2-Butanol, 3-hydroperoxy-3-methyl-

Cat. No.: B14609269
CAS No.: 61040-97-9
M. Wt: 120.15 g/mol
InChI Key: SAXHQAUHEBEDAO-UHFFFAOYSA-N
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Description

2-Butanol, 3-hydroperoxy-3-methyl- is an organic compound with the molecular formula C5H12O2 It is a secondary alcohol with a hydroperoxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanol, 3-hydroperoxy-3-methyl- can be achieved through the hydroperoxidation of 3-methyl-2-butanol. This process typically involves the reaction of 3-methyl-2-butanol with hydrogen peroxide (H2O2) in the presence of an acid catalyst, such as sulfuric acid (H2SO4), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar hydroperoxidation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Butanol, 3-hydroperoxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: 3-methyl-2-butanol.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

2-Butanol, 3-hydroperoxy-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-hydroperoxy-3-methyl- involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .

Comparison with Similar Compounds

Uniqueness: Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields .

Properties

CAS No.

61040-97-9

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

3-hydroperoxy-3-methylbutan-2-ol

InChI

InChI=1S/C5H12O3/c1-4(6)5(2,3)8-7/h4,6-7H,1-3H3

InChI Key

SAXHQAUHEBEDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OO)O

Origin of Product

United States

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